2-(Fluorosulfonyl)benzoic acid
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Overview
Description
2-(Fluorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H5FO4S It is characterized by the presence of a fluorosulfonyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluorosulfonyl)benzoic acid typically involves the introduction of a fluorosulfonyl group to a benzoic acid derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the production of sulfonyl fluorides . Another method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes using reagents such as sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF . These methods are designed to be scalable and cost-effective for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Electrophilic Fluorination: Using reagents like sulfuryl fluoride gas (SO2F2) for introducing the fluorosulfonyl group.
Nucleophilic Substitution: Utilizing nucleophiles to replace the fluorosulfonyl group under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids .
Scientific Research Applications
2-(Fluorosulfonyl)benzoic acid has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-(Fluorosulfonyl)benzoic acid involves its reactivity with nucleophilic residues in proteins. The fluorosulfonyl group acts as an electrophilic warhead, modifying reactive serines, threonines, lysines, tyrosines, cysteines, and histidines . This reactivity makes it useful in covalent enzyme inhibition and target identification .
Comparison with Similar Compounds
3-(Fluorosulfonyl)benzoic acid: Another fluorosulfonyl-substituted benzoic acid with similar reactivity.
Sulfonyl Chlorides: Compounds like benzenesulfonyl chloride, which can undergo similar substitution reactions but with different reactivity profiles.
Uniqueness: 2-(Fluorosulfonyl)benzoic acid is unique due to its specific fluorosulfonyl group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring selective modification of nucleophilic residues under physiological conditions .
Properties
Molecular Formula |
C7H5FO4S |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-fluorosulfonylbenzoic acid |
InChI |
InChI=1S/C7H5FO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) |
InChI Key |
FHYFFQJSYIHOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)F |
Origin of Product |
United States |
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